Methyl 2-(2-cyanophenyl)-2-oxoacetate
Description
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
methyl 2-(2-cyanophenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H7NO3/c1-14-10(13)9(12)8-5-3-2-4-7(8)6-11/h2-5H,1H3 |
InChI Key |
ZSPGJNLZYMWTEV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CC=CC=C1C#N |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 2 Cyanophenyl 2 Oxoacetate and Analogues
Direct Synthesis Strategies
The formation of Methyl 2-(2-cyanophenyl)-2-oxoacetate and related α-keto esters can be achieved through several direct synthetic routes, each starting from different precursors and employing unique reaction mechanisms.
Esterification of Corresponding Carboxylic Acids
One of the most straightforward methods for preparing α-keto esters is the direct esterification of the corresponding α-keto acid. In this case, 2-(2-cyanophenyl)-2-oxoacetic acid would be reacted with methanol (B129727) in the presence of an acid catalyst. While effective, the utility of this method on a large scale can be limited by the availability and cost of the starting α-ketoacid. google.com
| Reactants | Catalyst | Product | Key Features |
| 2-(2-cyanophenyl)-2-oxoacetic acid, Methanol | Acid (e.g., H₂SO₄) | This compound | Direct, simple reaction. |
Nucleophilic Substitution Reactions on Halogenated Precursors
A widely used method for synthesizing aryl α-keto esters is the Friedel-Crafts acylation, which falls under the category of nucleophilic substitution on a halogenated precursor. mdpi.com This reaction typically involves the acylation of an aromatic compound with an oxalyl chloride derivative, such as methyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mdpi.comchemicalbook.com For the synthesis of an analogue, methyl 2-(4-chlorophenyl)-2-oxoacetate, chlorobenzene (B131634) is reacted with methyl oxalyl chloride and AlCl₃. chemicalbook.com A similar approach could be envisioned for the target compound starting from benzonitrile.
| Aromatic Substrate | Acylating Agent | Catalyst | Product (Analogue Example) |
| Chlorobenzene | Methyl oxalyl chloride | Aluminum chloride (AlCl₃) | Methyl 2-(4-chlorophenyl)-2-oxoacetate chemicalbook.com |
Oxidative Cleavage Techniques for Alpha-Keto Ester Formation
Oxidative methods provide a powerful and versatile route to α-keto esters from a range of precursors. These techniques often involve the cleavage of specific bonds to generate the desired dicarbonyl functionality.
Oxidation of β-Keto Esters: A versatile approach involves the oxidative cleavage of β-keto esters using systems like Oxone® combined with aluminum trichloride (B1173362) in aqueous media. researchgate.net This method is noted for its efficiency and environmentally benign conditions. researchgate.net
Oxidative Esterification of Ketones: Acetophenones and other ketones can be converted directly to α-ketoesters through oxidative esterification. organic-chemistry.org One metal-free approach uses potassium xanthates, which act as both a promoter and the source of the alkoxy group, allowing for the selective synthesis of α-ketoesters. mdpi.comnih.gov Copper-catalyzed aerobic oxidation of acetophenones with alcohols is another effective method. organic-chemistry.org
Cleavage of Ketoximes: The conversion of an α-ketoxime acid ester to an α-keto ester represents another oxidative pathway. google.com This involves a carbonylation reaction to remove hydroxylamine (B1172632), yielding the final product. google.com Photoexcited nitroarenes have also been used to cleave oximes back to their corresponding ketones. nih.gov
| Precursor Type | Oxidizing System/Reagents | Key Features |
| β-Keto Esters | Oxone® / AlCl₃ | Proceeds in aqueous media with high yields. researchgate.net |
| Acetophenones | Potassium Xanthate | Metal-free conditions; xanthate provides the alkoxy group. mdpi.comnih.gov |
| Acetophenones | O₂, Copper catalyst, Alcohol | Uses molecular oxygen as the oxidant. organic-chemistry.org |
| α-Ketoxime Acid Esters | Carbonylation Reagents | Removes hydroxylamine to form the keto group. google.com |
Ozonolysis of Precursor Derivatives
Ozonolysis is a powerful technique for cleaving carbon-carbon double bonds. The synthesis of simple α-keto esters, such as methyl 2-oxoacetate, can be accomplished via the ozonolysis of an appropriate unsaturated ester precursor like dimethyl maleate. guidechem.com The reaction proceeds by bubbling ozone through a solution of the precursor at low temperature, followed by a workup to decompose the ozonide intermediate. For instance, after ozonolysis, dimethyl sulfide (B99878) is added to quench the reaction and yield the desired product. guidechem.com
| Precursor (Analogue) | Reagents | Product (Analogue) |
| Dimethyl maleate | 1. Ozone (O₃) at -78°C2. Dimethyl sulfide (DMS) | Methyl 2-oxoacetate guidechem.com |
Exchange Reactions with Appropriate Precursors
Certain synthetic strategies can be classified as exchange reactions, where a functional group in the precursor is replaced to form the final product. A notable example is the metal-free oxidative esterification using potassium xanthates. In this reaction, the xanthate not only facilitates the oxidation of a precursor ketone but also serves as the donor for the alkoxy group in the final α-ketoester. mdpi.comnih.gov This method is advantageous as it avoids the use of transition metals or heavy metal reagents. mdpi.com
| Precursor | Reagent | Function of Reagent |
| Ketones | Potassium Xanthate | Promoter and alkoxy group donor mdpi.comnih.gov |
Nitrite (B80452) Ion Elimination from Nitrate (B79036) Esters
The synthesis of α-keto esters can potentially be achieved from α-hydroxy ester precursors via a two-step process involving the formation and subsequent elimination of a nitrate ester. The first step is the condensation of an alcohol with nitric acid, often in the presence of a dehydrating agent like sulfuric acid, to form a nitrate ester (R-ONO₂). wikipedia.org This process is known as nitrooxylation. wikipedia.org The subsequent step would involve the elimination of a nitrite ion from the α-nitrate ester to generate the α-keto group.
| Precursor | Reagents for Step 1 | Intermediate |
| Methyl 2-hydroxy-2-(2-cyanophenyl)acetate | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Methyl 2-(nitrooxy)-2-(2-cyanophenyl)acetate wikipedia.org |
Indirect Synthetic Pathways and Precursor Chemistry
Indirect methods, which involve the formation and subsequent transformation of key precursors, offer a robust and flexible approach to the synthesis of complex α-keto esters. These pathways often provide advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
One of the classical and effective methods for the synthesis of aryl α-keto esters is the Friedel-Crafts acylation of aromatic compounds with an appropriate acylating agent. Methyl 2-chloro-2-oxoacetate (methyl oxalyl chloride) serves as a highly reactive and valuable reagent in this context.
The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid, commonly aluminum chloride (AlCl₃), activates the methyl 2-chloro-2-oxoacetate, generating a potent acylium ion. This electrophile then attacks the electron-rich aromatic ring to form the corresponding aryl α-keto ester.
A representative example of this methodology is the synthesis of methyl 2-(4-chlorophenyl)-2-oxoacetate. In this procedure, methyl oxalyl chloride is added to a suspension of aluminum chloride in a suitable solvent like chloroform (B151607) at low temperatures. chemicalbook.com The aromatic substrate, in this case, chlorobenzene, is then introduced to the reaction mixture. chemicalbook.com The reaction is stirred to completion, followed by an aqueous workup and purification to yield the desired product. chemicalbook.com
This method's applicability to the synthesis of this compound would depend on the electronic nature and steric hindrance of the 2-cyanophenyl precursor. The cyano group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution, potentially requiring more forcing reaction conditions.
Table 1: Friedel-Crafts Acylation for the Synthesis of an Aryl α-Keto Ester Analogue
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
|---|---|---|---|---|
| Methyl oxalyl chloride | Chlorobenzene | AlCl₃ | Chloroform | Methyl 2-(4-chlorophenyl)-2-oxoacetate |
Data derived from a synthetic procedure for an analogous compound. chemicalbook.com
In recent years, photochemical methods have emerged as powerful and sustainable alternatives for the synthesis of α-keto esters. These reactions often proceed under mild conditions, utilizing visible light as an energy source and offering high functional group tolerance.
The visible-light-induced aerobic oxidation of α-diazo esters presents a metal-free approach to α-keto esters. researchgate.net This method typically employs an organic photosensitizer, such as Eosin Y, to activate molecular oxygen from the air into its singlet state. researchgate.net The singlet oxygen then reacts with the α-diazo ester to form the corresponding α-keto ester.
The reaction is generally carried out at room temperature by irradiating a solution of the α-diazo ester and the photocatalyst with visible light in an open-air atmosphere. researchgate.net This protocol has been shown to be effective for a wide range of aryl diazo esters, including those with both electron-donating and electron-withdrawing substituents. researchgate.netnih.gov The mild conditions and use of air as the oxidant make this a highly attractive and environmentally benign synthetic route. researchgate.net Although a specific example for a 2-cyanophenyl substituted diazo ester is not explicitly detailed, the broad substrate scope suggests potential applicability. researchgate.netnih.gov
Building on the principles of photochemistry, transition-metal-free photocatalysis offers a green and cost-effective strategy for α-keto ester synthesis. These methods avoid the use of potentially toxic and expensive heavy metals. A notable approach involves the visible-light-induced decarboxylative acylation of heterocycles using α-keto acids. acs.org This radical-based transformation is promoted by an organic photocatalyst, such as 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), under mild, base-free conditions. acs.org
While this specific protocol focuses on the acylation of heterocycles, the generation of acyl radicals from α-keto acids under visible light photocatalysis is a key step that could be adapted for other transformations leading to α-keto esters. The broad applicability of these metal-free photocatalytic systems suggests that precursors bearing a 2-cyanophenyl moiety could potentially be compatible with such reaction conditions. acs.org
Copper-based photocatalysis has gained significant traction as an inexpensive and efficient method for various organic transformations, including the synthesis of α-keto esters. nih.gov One such method involves the visible-light-induced controlled oxidation of terminal alkynes. nih.govrsc.orgresearchgate.net In this process, a copper catalyst, under visible light irradiation, facilitates the reaction between a terminal alkyne and an alcohol in the presence of molecular oxygen as a sustainable oxidant. nih.govrsc.org
This methodology demonstrates high functional group tolerance, accommodating a wide array of electron-rich and electron-poor aromatic alkynes. nih.govrsc.orgresearchgate.net The reaction proceeds under mild conditions and can be scaled up to the gram scale. rsc.org The synthesis of this compound could be envisioned starting from 2-ethynylbenzonitrile (B1338395) and methanol using this copper-catalyzed photoredox system.
Table 2: Overview of Photochemical Synthesis Conditions for α-Keto Esters
| Method | Precursor Type | Catalyst/Sensitizer | Oxidant | Key Features |
|---|---|---|---|---|
| Visible Light Oxidation | α-Diazo esters | Eosin Y | Air (O₂) | Metal-free, mild conditions, green oxidant researchgate.net |
| Transition-Metal-Free Photocatalysis | α-Keto acids | 4CzIPN | - | Metal-free, radical pathway, mild conditions acs.org |
Organometallic reagents are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. The reaction of an appropriate organometallic species with an oxalate (B1200264) derivative provides a direct route to α-keto esters.
Organozinc reagents, in particular, are valued for their functional group tolerance and are less reactive than their Grignard or organolithium counterparts, which can lead to fewer side reactions. umich.edu The synthesis of this compound could potentially be achieved by reacting a 2-cyanophenylzinc halide with methyl 2-chloro-2-oxoacetate.
The formation of the required organozinc reagent, 2-cyanophenylzinc halide, can be accomplished by the direct insertion of activated zinc metal into the carbon-halogen bond of 2-halobenzonitrile (e.g., 2-bromobenzonitrile). The subsequent reaction of this organozinc species with methyl 2-chloro-2-oxoacetate would proceed as a coupling reaction to furnish the target α-keto ester. The tolerance of organozinc reagents to nitrile functionalities makes this a theoretically viable pathway. umich.edu
Table 3: Proposed Organometallic Route to this compound
| Step | Precursor 1 | Reagent | Intermediate/Product |
|---|---|---|---|
| 1 | 2-Bromobenzonitrile | Activated Zinc | 2-Cyanophenylzinc bromide |
Amide Bond Formation Using Oxalyl Chloride Equivalents
The synthesis of amide analogues of this compound can be effectively achieved through the formation of an amide bond starting from a corresponding carboxylic acid precursor. A common and efficient method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. Oxalyl chloride is a frequently used reagent for this transformation because its byproducts (CO, CO₂, and HCl) are gaseous and easily removed from the reaction mixture.
The general process begins with the activation of a carboxylic acid, such as 2-(carboxy)-2-oxoacetate, using oxalyl chloride. This step generates a highly reactive acyl chloride intermediate. This intermediate is typically not isolated but is reacted in situ with a primary or secondary amine to yield the desired amide. masterorganicchemistry.com The reaction is often performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and may include a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA) to neutralize the HCl produced during the reaction. fishersci.it
The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion, resulting in the formation of the stable amide bond. khanacademy.org This method is widely applicable due to its mild conditions and high efficiency. masterorganicchemistry.com
Table 1: Representative Reaction Protocol for Amide Synthesis via Acyl Chloride
| Step | Reagent/Condition | Purpose |
| 1 | Carboxylic Acid + Oxalyl Chloride in DCM | Formation of the acyl chloride intermediate. |
| 2 | Amine (Primary or Secondary) + Base (e.g., DIEA) | Nucleophilic attack and formation of the amide bond; neutralization of HCl. |
| 3 | Stir at Room Temperature (8-16 h) | Allow the reaction to proceed to completion. |
| 4 | Aqueous Workup | Quench the reaction and remove water-soluble byproducts. |
| 5 | Extraction and Purification | Isolate the final amide product. |
This table illustrates a general procedure based on established chemical principles for amide bond formation. fishersci.it
N-Alkylation of Indole-Derived Oxoacetates
The synthesis of N-alkylated indole-derived oxoacetates is a key transformation for creating a diverse range of analogues. The indole (B1671886) nitrogen is generally nucleophilic, but its direct alkylation can sometimes be challenging and may require the use of a base to deprotonate the N-H bond, forming a more reactive indole anion. google.com
Classical conditions for the N-alkylation of indoles involve the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or THF, followed by the addition of an alkylating agent (e.g., an alkyl halide). rsc.org This approach is highly effective and generally provides excellent yields with high selectivity for N-alkylation over C-alkylation. rsc.org
More recent and milder methods have been developed to avoid the use of hazardous reagents like NaH. These can include using weaker bases like potassium carbonate (K₂CO₃) or employing catalytic systems. For instance, copper-catalyzed N-alkylation methods have been developed that allow for the reaction to proceed under milder conditions. researchgate.net Another approach involves the use of dimethyl carbonate or dibenzyl carbonate as alkylating agents in the presence of a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which can provide nearly quantitative yields under mild conditions. google.com
The choice of base, solvent, and alkylating agent can be tailored depending on the specific substituents on the indole ring and the desired alkyl group. The reaction progress is often monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Table 2: Conditions for N-Alkylation of Indole Derivatives
| Method | Base | Alkylating Agent | Solvent | Temperature | Yield | Reference |
| Classical | Sodium Hydride (NaH) | Alkyl Halide (e.g., BnBr) | DMF | 80 °C | High (e.g., 91%) | rsc.org |
| Carbonate-based | Potassium Carbonate (K₂CO₃) | Acrylate | DMF | 23–90 °C | 61–92% | researchgate.net |
| Catalytic | 1,4-diazabicyclo[2.2.2]octane (DABCO) (catalytic) | Dimethyl Carbonate | DMF | 90 °C | ~Quantitative | google.com |
| Copper-catalyzed | Potassium Hydroxide (KOH) | N-Tosylhydrazone | 1,4-Dioxane | 100 °C | Up to 86% | researchgate.net |
This table summarizes various reported conditions for the N-alkylation of different indole substrates, which are applicable to indole-derived oxoacetates.
Analytical and Spectroscopic Characterization in Research Contexts
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, allowing researchers to probe the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
For Methyl 2-(2-cyanophenyl)-2-oxoacetate, ¹H NMR spectroscopy would identify all unique proton environments. The spectrum would be expected to show distinct signals for the aromatic protons on the phenyl ring and a characteristic singlet for the methyl ester (–OCH₃) protons. The chemical shifts and splitting patterns of the aromatic protons are particularly informative, as they are influenced by the positions of the electron-withdrawing cyano (–CN) and glyoxylate (B1226380) (–C(O)C(O)OCH₃) groups.
¹³C NMR spectroscopy complements ¹H NMR by detecting the carbon backbone of the molecule. The spectrum for this compound would display unique resonances for each carbon atom, including the methyl carbon, the aromatic carbons, the nitrile carbon (–CN), and the two carbonyl carbons of the α-ketoester group. The chemical shifts of the carbonyl carbons are typically found significantly downfield.
Detailed research findings on the specific NMR data for this compound are not extensively available in publicly accessible literature, preventing the creation of a specific data table.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. Key diagnostic peaks would include:
A strong, sharp absorption band for the nitrile (C≡N) stretch.
Two distinct, strong absorption bands for the two carbonyl (C=O) groups: one for the ketone and one for the ester. The conjugation with the aromatic ring would influence their exact positions.
C-O stretching vibrations associated with the ester group.
Aromatic C-H and C=C stretching bands.
While general principles allow for the prediction of these peaks, specific experimental data from peer-reviewed sources is required for a definitive data table.
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state.
The spectrum of this compound would be characterized by absorption bands corresponding to π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl and cyano groups. The conjugation of the phenyl ring with the keto-ester and cyano functionalities would influence the wavelength of maximum absorption (λₘₐₓ).
Specific quantitative data, such as λₘₐₓ values and molar absorptivity coefficients, are contingent on experimental measurement under defined solvent and concentration conditions, which are not widely documented.
Chromatographic Methods for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for monitoring reaction progress, isolating pure compounds, and determining the purity of a sample.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of a chemical reaction by separating the components of the reaction mixture. dntb.gov.uaresearchgate.net By spotting the reaction mixture on a TLC plate (a sheet coated with a stationary phase like silica (B1680970) gel) and developing it in a suitable mobile phase, one can observe the disappearance of starting materials and the appearance of the product spot. dntb.gov.ua
In the synthesis of this compound, TLC would be used to determine the optimal reaction time. A co-spot, containing both the starting material and the reaction mixture, helps to identify the product spot relative to the reactants. The retention factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific eluent system and can be used for identification purposes. dntb.gov.ua
Table 1: Hypothetical TLC Parameters for Reaction Monitoring This table is illustrative as specific published data is not available.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | Ethyl acetate (B1210297) / Hexane mixture |
| Visualization | UV light (254 nm) |
High-Performance Liquid Chromatography (HPLC) for Purity and Optimization
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution and sensitivity than TLC. HPLC is the definitive method for assessing the purity of a compound like this compound.
An appropriate HPLC method would involve injecting a solution of the compound onto a column containing a stationary phase. A mobile phase is then pumped through the column, and the components are separated based on their differential partitioning between the two phases. A detector measures the components as they elute from the column, producing a chromatogram where the area of each peak is proportional to the concentration of the corresponding component. For purity analysis, a single sharp peak would be expected for the pure compound. The technique is also invaluable for optimizing reaction conditions to maximize product yield and purity.
Table 2: Illustrative HPLC Method Parameters This table is illustrative as specific published data is not available.
| Parameter | Description |
| Column | C18 reverse-phase column |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (B52724) and Water |
| Detector | UV-Vis Detector (set at a relevant wavelength) |
| Flow Rate | 1.0 mL/min |
Column Chromatography for Product Purification
Column chromatography is a cornerstone technique in synthetic organic chemistry for the purification of crude reaction products. orgsyn.orgorgsyn.org This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel, while a liquid mobile phase, or eluent, flows through the column. orgsyn.org The choice of eluent is critical and is determined by the polarity of the compound to be isolated.
In many synthetic procedures leading to compounds structurally related to this compound, column chromatography is the definitive purification step. orgsyn.orgmdpi.com After a reaction is complete, the crude product is often concentrated under reduced pressure using a rotary evaporator and then subjected to purification by flash column chromatography. orgsyn.orgumich.edu This involves applying the crude material to the top of a column packed with silica gel and passing a solvent system through it. orgsyn.org
For example, in the purification of a related Morita-Baylis-Hillman adduct, Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, the crude product was purified via column chromatography. mdpi.com The process utilized a mobile phase system composed of ethyl acetate and n-hexane in varying ratios (from 10:90 to 20:70 v/v). mdpi.com This separation yielded the pure product with a high recovery of 85%. mdpi.com Similarly, other complex organic syntheses report the use of flash column chromatography with solvent systems like ethyl acetate/hexanes to isolate the desired products in good yields. umich.edu The fractions collected from the column are typically monitored by thin-layer chromatography (TLC) to identify those containing the pure compound before they are combined and the solvent is evaporated.
Table 1: Examples of Column Chromatography Conditions for Purification of Related Compounds
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Outcome | Source |
|---|---|---|---|---|
| Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate | Silica Gel | Ethyl acetate / n-hexane (gradient) | 85% Yield of pure product | mdpi.com |
| Diethyl malonate derivatives | Silica Gel | Not specified (flash chromatography) | Purified intermediate compound | umich.edu |
| Methyl 3-methoxy-2-naphthoate | Silica Gel | Ethyl acetate (EtOAc) | 96% Yield of pure product | orgsyn.org |
Mass Spectrometry for Molecular Mass Confirmation (e.g., ESI-HRMS, LC-MS)
Mass spectrometry (MS) is an indispensable analytical tool used to determine the molecular weight of a compound, providing strong evidence for its identity. mdpi.com When coupled with high-resolution techniques (HRMS), it can also confirm the elemental composition of a molecule with very high accuracy. umich.edu
High-Resolution Mass Spectrometry (HRMS) is particularly powerful. It measures the mass-to-charge ratio (m/z) to such a high precision that it allows for the determination of a unique elemental formula. In many research contexts, synthesized compounds are analyzed by HRMS to compare the experimentally measured mass with the theoretically calculated mass for the expected formula. For instance, in the characterization of various synthesized organic molecules, ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry) results are frequently reported where the "found" mass matches the "calculated" mass to within a few parts per million (ppm), confirming the compound's composition. umich.edu One study reports the characterization of a malonate derivative with a calculated mass for C₂₆H₂₉O₅⁺ of 421.2010, and a found mass of 421.2011, unequivocally confirming its identity. umich.edu
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. jfda-online.comepa.gov This is especially useful for analyzing complex mixtures or confirming the purity of a sample before further use. jfda-online.com In a typical LC-MS setup, the sample is injected into an HPLC system where it is separated on a column (e.g., an Xselect® HSS T3 column). jfda-online.com The separated components then enter the mass spectrometer, where they are ionized (often by ESI) and their molecular masses are determined. jfda-online.comdntb.gov.ua The LC mobile phase often consists of a gradient mixture of solvents like acetonitrile and water, frequently with an additive like formic acid to aid in ionization. jfda-online.com
Analysis of the mass spectrum can also provide structural information through fragmentation patterns. In the ESI-MS analysis of a related cyanophenyl-containing adduct, a fragment ion with a mass of 104 was observed, corresponding to the C₆H₆CN⁺ fragment, while other observed ions corresponded to the molecular weight of other fragments, helping to piece together the structure of the parent molecule. mdpi.com
Table 2: Mass Spectrometry Data for Molecular Confirmation of Related Compounds
| Compound Type | Technique | Mass Information (m/z) | Finding | Source |
|---|---|---|---|---|
| Diethyl 2-(2-(naphthalen-2-yl)-2-oxoethyl)-2-(4-phenylbut-3-yn-1-yl)malonate | HRMS | Calculated for C₂₆H₂₉O₅⁺: 421.2010; Found: 421.2011 | Confirmation of elemental formula | umich.edu |
| Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate Adduct | ESI-MS | Fragment at m/z 104 (C₆H₆CN⁺); Fragment at m/z 130 (C₇H₈OCN⁺) | Confirmation of structural fragments and molecular weight | mdpi.com |
| Various Nitrosamines | LC-MS/MS | Separation on Xselect® HSS T3 column with acetonitrile/water mobile phase | Established a sensitive method for quantification | jfda-online.com |
Reactivity Profiles and Mechanistic Investigations
Influence of Molecular Architecture on Reactivity
The specific arrangement of the cyano group, phenyl ring, and the alpha-keto ester creates a molecule with distinct reactive sites, each influenced by the electronic character of the others.
The cyano (-CN) group is a potent electron-withdrawing group (EWG) that significantly influences the reactivity of the phenyl ring. rsc.orgacs.org This influence stems from two primary electronic effects:
Inductive Effect: The nitrogen atom in the cyano group is highly electronegative, and the carbon is sp-hybridized. This leads to a strong dipole, with the carbon atom bearing a partial positive charge. acs.org This positive pole withdraws electron density from the phenyl ring through the sigma (σ) bond framework. acs.org
Resonance Effect: The cyano group can also withdraw electrons from the aromatic ring via resonance (a mesomeric effect). acs.org The π-electrons from the ring can be delocalized onto the nitrile group, creating resonance structures with a positive charge on the aromatic ring, particularly at the ortho and para positions. acs.org
Together, these effects substantially decrease the electron density of the aromatic ring, making it much less reactive towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene (B151609). rsc.orgacs.org This deactivating nature is a hallmark of substituents like cyano and nitro groups. rsc.orgorganic-chemistry.orgorganic-chemistry.org The activating or deactivating nature of a substituent is determined by its ability to donate or withdraw electron density from the ring. organic-chemistry.org
Table 1: Electronic Effects of Common Substituents on Aromatic Rings
| Substituent Group | Example | Inductive Effect | Resonance Effect | Overall Effect on EAS |
|---|---|---|---|---|
| Strongly Activating | -NH₂, -OH, -OR | Electron-Withdrawing | Electron-Donating (Strong) | Activating |
| Weakly Activating | -R (Alkyl), -C₆H₅ | Electron-Donating | - | Activating |
| Weakly Deactivating | -F, -Cl, -Br | Electron-Withdrawing (Strong) | Electron-Donating (Weak) | Deactivating |
| Strongly Deactivating | -CN, -NO₂, -COR | Electron-Withdrawing | Electron-Withdrawing | Deactivating |
This table provides a generalized overview of substituent effects.
The alpha-keto ester moiety, -C(=O)C(=O)OCH₃, is a key driver of the compound's reactivity.
Tautomerization: Keto-enol tautomerism is an equilibrium between a carbonyl compound (keto form) and its corresponding enol form (a molecule with a C=C double bond and an adjacent hydroxyl group). rsc.orgresearchgate.net This process typically requires the presence of an acidic proton on the alpha-carbon (the carbon adjacent to the carbonyl). organic-chemistry.org In Methyl 2-(2-cyanophenyl)-2-oxoacetate, the carbon atom situated between the keto and the ester carbonyl groups has no attached hydrogen atoms. Consequently, the conventional keto-enol tautomerization involving this central carbon is not possible.
Condensation Potential: While lacking typical enolization, the alpha-keto ester moiety possesses significant potential for condensation reactions. A condensation reaction involves the combination of two molecules to form a single, larger molecule, often with the elimination of a small molecule like water or an alcohol. ck12.orglibretexts.org The two adjacent carbonyl groups in the alpha-keto ester functionality are highly electrophilic. The electron-withdrawing nature of each carbonyl group enhances the electrophilicity of the other, making them highly susceptible to nucleophilic attack.
This high electrophilicity allows the compound to react with a wide variety of nucleophiles. For example, reactions with primary or secondary amines can lead to the formation of amides or imines, constituting a form of condensation. organic-chemistry.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nucleophile adds to one of the carbonyl carbons, followed by the elimination of the methoxy (B1213986) group from the ester. gatech.edumasterorganicchemistry.com
The reactivity of the phenyl ring in this compound is already heavily influenced by the deactivating cyano and methyl oxoacetate groups. The introduction of additional substituents onto the ring would further modulate its electronic properties and reactivity.
The effect of a new substituent would depend on its own electronic nature (donating or withdrawing) and its position relative to the existing groups.
Additional Electron-Withdrawing Groups (EWGs): Adding another EWG (e.g., a nitro group, -NO₂) would further decrease the electron density of the aromatic ring. This would render the ring even more deactivated towards electrophilic attack. However, the accumulation of strong EWGs could make the ring sufficiently electron-poor to become susceptible to nucleophilic aromatic substitution (S_NAr), a reaction pathway not typically observed for electron-rich aromatic systems.
Table 2: Predicted Impact of an Additional Substituent at the 4-Position on the Reactivity of the Phenyl Ring
| Added Substituent (at C4) | Substituent Type | Predicted Effect on Electrophilic Aromatic Substitution | Predicted Effect on Nucleophilic Aromatic Substitution |
|---|---|---|---|
| -NO₂ | Strong EWG | Increased deactivation | Increased activation |
| -Cl | Weak EWG | Increased deactivation | Increased activation |
| -CH₃ | Weak EDG | Decreased deactivation | Decreased activation |
| -OCH₃ | Strong EDG | Decreased deactivation | Decreased activation |
This table presents a qualitative prediction of reactivity trends.
Detailed Mechanistic Pathways of Reactions
Beyond ionic, polar reactions, the functional groups in this compound allow for mechanistic pathways involving radical intermediates and single electron transfer processes, particularly under photochemical or electrochemical conditions.
Alpha-keto esters are known to be precursors for radical species. Photochemical excitation is a common method to initiate such reactions. acs.orgacs.org Irradiation of non-enolizable alpha-keto esters can lead to hydrogen abstraction reactions, which proceed through radical intermediates. rsc.org
In modern synthetic chemistry, alpha-keto acids and their esters are frequently used as sources of acyl radicals. acs.org These reactions are often initiated by photoredox catalysts. The process can involve the generation of a radical intermediate that can then participate in various carbon-carbon or carbon-heteroatom bond-forming reactions. organic-chemistry.orgorganic-chemistry.orgrsc.org For instance, an acyl radical generated from the alpha-keto ester moiety could add to an alkene or alkyne, providing a pathway to more complex molecular structures. researchgate.net
The formation of radical intermediates from alpha-keto esters often proceeds via an initial single electron transfer (SET) event. SET processes are fundamental to photoredox catalysis, where a photocatalyst, upon excitation by visible light, becomes a potent single-electron oxidant or reductant. rsc.orgresearchgate.net
A plausible mechanistic scenario involves the excited photocatalyst transferring an electron to (or from) the alpha-keto ester. This SET step would generate a radical ion of the ester. This highly reactive intermediate could then undergo fragmentation or subsequent reaction. For example, a copper-catalyzed photoredox reaction can be initiated by the formation of a Cu(I)-acetylide complex which, upon photoexcitation, undergoes SET with molecular oxygen. researchgate.net Similarly, a photocatalyst could induce an SET event with the alpha-keto ester to initiate a radical cascade. These SET-initiated pathways open up a realm of reactivity that is distinct from the traditional two-electron polar reactions of carbonyl compounds.
Decarboxylation Mechanisms
While specific studies on the decarboxylation of this compound are not extensively documented in publicly available literature, the general principles of decarboxylation for β-keto acids and their esters provide a foundational understanding. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comyoutube.com Typically, the decarboxylation of a β-keto acid proceeds through a cyclic transition state when heated, leading to the formation of an enol intermediate that subsequently tautomerizes to the more stable keto form. masterorganicchemistry.com For an ester like this compound, hydrolysis to the corresponding carboxylic acid would be a prerequisite for this type of thermal decarboxylation.
Alternative decarboxylation pathways could be envisioned under different reaction conditions. For instance, metal-catalyzed decarboxylation or radical-mediated decarboxylation processes could potentially be employed, though specific examples for this substrate are not readily found.
Role of Oxygen and Light in Photochemical Reactions
The photochemical behavior of this compound is not extensively detailed in existing research. However, general principles of photochemistry for aromatic ketoesters suggest potential reactivity. Aromatic ketones can be excited by UV light to enter a singlet excited state, which can then undergo intersystem crossing to a more stable triplet state. These excited states can participate in various reactions, including hydrogen abstraction and cycloadditions. rsc.org
The presence of oxygen can have a significant impact on photochemical reactions. It can act as a quencher of triplet states, returning the molecule to its ground state. Alternatively, it can react with radical intermediates formed during the photochemical process, leading to oxidation products. In some systems, oxygen can also participate in the generation of reactive oxygen species (ROS) that can drive further chemical transformations. The specific role of oxygen and light in the reactions of this compound would necessitate dedicated photochemical studies.
Kinetic Studies and Reaction Optimization
The efficiency and selectivity of reactions involving this compound are highly dependent on the reaction conditions. Kinetic studies and optimization of these parameters are therefore essential for practical applications.
Optimization of Reaction Conditions (e.g., Temperature, Solvent, Catalyst Loading)
The synthesis of quinoline-2-carboxylates from precursors related to this compound highlights the importance of optimizing reaction conditions. While specific optimization data for this exact compound is limited, general strategies are applicable.
Temperature: Temperature plays a critical role in reaction kinetics, with higher temperatures generally leading to faster reaction rates. However, for exothermic or equilibrium-limited reactions, an optimal temperature must be determined to maximize yield and minimize side product formation.
Solvent: The choice of solvent can significantly influence reaction outcomes by affecting reactant solubility, transition state stabilization, and catalyst activity. A range of solvents, from polar aprotic (e.g., acetonitrile (B52724), DMF) to nonpolar (e.g., toluene, hexane), would typically be screened to find the optimal medium.
Catalyst Loading: In catalyzed reactions, the amount of catalyst used is a key parameter. Insufficient catalyst may lead to slow or incomplete reactions, while excessive amounts can be uneconomical and may lead to undesired side reactions. The optimal catalyst loading is typically determined by screening a range of concentrations to find the point of maximum efficiency.
A hypothetical optimization table for a reaction involving this compound is presented below, illustrating the type of data that would be collected.
| Entry | Temperature (°C) | Solvent | Catalyst Loading (mol%) | Yield (%) |
| 1 | 25 | Acetonitrile | 1 | 30 |
| 2 | 50 | Acetonitrile | 1 | 65 |
| 3 | 80 | Acetonitrile | 1 | 85 |
| 4 | 80 | Toluene | 1 | 50 |
| 5 | 80 | Acetonitrile | 0.5 | 70 |
| 6 | 80 | Acetonitrile | 2 | 85 |
This table is illustrative and not based on experimental data for the specified compound.
Control Experiments for Mechanistic Elucidation
To understand the mechanism of a reaction involving this compound, a series of control experiments would be essential. These experiments are designed to test specific hypotheses about the reaction pathway.
Radical Trapping Experiments: To determine if a reaction proceeds through a radical mechanism, radical trapping agents such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be added. A significant decrease in the reaction rate or yield in the presence of the trapping agent would suggest the involvement of radical intermediates.
Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., using ¹³C or ¹⁸O) can provide valuable information about bond-breaking and bond-forming steps in a reaction mechanism.
Investigation of Intermediates: Techniques such as in-situ IR or NMR spectroscopy can be used to detect and characterize transient intermediates, providing direct evidence for a proposed reaction pathway.
A summary of potential control experiments is provided in the table below.
| Experiment | Purpose | Expected Outcome if Hypothesis is Correct |
| Reaction with TEMPO | Test for radical intermediates | Reaction is inhibited or slowed down. |
| Reaction with ¹⁸O-labeled water (during hydrolysis) | Determine the site of nucleophilic attack | Incorporation of ¹⁸O into the carboxylic acid product. |
| Monitoring reaction by in-situ spectroscopy | Identify reaction intermediates | Observation of signals corresponding to proposed intermediates. |
This table is illustrative and not based on experimental data for the specified compound.
Applications of Methyl 2 2 Cyanophenyl 2 Oxoacetate in Advanced Organic Synthesis
Versatility as a Synthetic Building Block
The strategic placement of the keto, ester, and cyano functionalities within Methyl 2-(2-cyanophenyl)-2-oxoacetate renders it a highly adaptable synthon for the assembly of a variety of heterocyclic systems. The electron-withdrawing nature of the 2-cyano group enhances the electrophilicity of the carbonyl carbons, making them prime targets for nucleophilic attack. This inherent reactivity is harnessed in the synthesis of several important classes of heterocyclic compounds.
Precursor for Pyridine (B92270) and Quinoline (B57606) Derivatives
The synthesis of pyridine and quinoline frameworks often involves the condensation of 1,3-dicarbonyl compounds or their equivalents with amines or ammonia. While direct examples involving this compound are not extensively documented, its structural motifs are analogous to precursors used in established synthetic routes. For instance, the Combes quinoline synthesis and related methodologies utilize the reaction of anilines with β-dicarbonyl compounds. iipseries.org The α-ketoester moiety of this compound can, in principle, react with suitable C-nucleophiles to form a 1,5-dicarbonyl system, a key intermediate for pyridine and quinoline synthesis.
Furthermore, the cyano group itself can be a valuable handle for cyclization. In the synthesis of quinolines, methods such as the Friedländer annulation involve the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. While this compound does not possess an amino group, its cyano group can be chemically transformed into an amine or other functionalities that can participate in cyclization reactions to form quinoline rings. jptcp.comorganic-chemistry.org The synthesis of cyano-substituted quinolines is an active area of research, with various strategies being developed. researchgate.net For example, the reaction of 2-aminobenzophenones with compounds containing active methylene groups can yield quinolines. jptcp.com
Construction of Complex Fused Heterocyclic Systems
The reactivity of this compound extends to the synthesis of more complex, fused heterocyclic systems. Such scaffolds are prevalent in natural products and pharmaceuticals. The generation of fused heterocycles can be achieved through intramolecular cyclization reactions where the cyanophenyl ring and the α-ketoester moiety both participate. For instance, cyanamides have been shown to undergo cyclization reactions with various partners to form fused heterocycles like quinazolines. researchgate.net
The synthesis of fused systems often relies on creating new rings appended to the existing benzene (B151609) ring. The reactive dicarbonyl system of this compound provides a key site for annulation reactions, where new rings are built.
Synthesis of Indole (B1671886) and Pyrrolidine (B122466) Derivatives
The construction of indole and pyrrolidine rings, core structures in many biologically active molecules, can be envisioned using this compound as a starting material. The synthesis of indoles, for example, can be achieved through various methods, including the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. The keto group in this compound could potentially react with a substituted hydrazine (B178648) to initiate this cyclization.
More directly, the α-ketoester functionality is a known precursor for the synthesis of various heterocyclic compounds. researchgate.net The reaction of α-ketoesters with anilines or other nitrogen-containing nucleophiles can lead to the formation of intermediates that can subsequently cyclize to form indole or related heterocyclic systems.
Pyrrolidine derivatives can be synthesized through various cyclization strategies. masterorganicchemistry.com One common approach involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. While this compound itself is not a standard dipolarophile, its functional groups can be modified to participate in such reactions. For example, the ketone could be converted into an alkene, which can then act as a dipolarophile.
Participation in Key Organic Transformations
The rich functionality of this compound allows it to participate in a variety of fundamental organic reactions, further highlighting its synthetic utility.
Electrocyclic Processes (e.g., Diels-Alder, Ene Reactions)
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. nih.gov The rate of this reaction is significantly influenced by the electronic nature of the reactants. Dienophiles bearing electron-withdrawing groups react more rapidly with electron-rich dienes. nih.gov The presence of both the ester and the 2-cyanophenyl groups, which are electron-withdrawing, would be expected to activate the potential dienophilic character of any double bond created from the keto functionality of this compound. Inverse-electron-demand Diels-Alder reactions, where an electron-poor diene reacts with an electron-rich dienophile, are also a possibility, particularly with α-keto-β,γ-unsaturated esters. researchgate.net
The carbonyl-ene reaction is another important carbon-carbon bond-forming reaction where an enophile (an alkene with an allylic hydrogen) reacts with an enol. wikipedia.org The ketone or aldehyde acts as the ene component. The electrophilic carbonyl carbon of this compound, enhanced by the adjacent ester and cyanophenyl groups, would be highly susceptible to nucleophilic attack by an alkene in an ene-type reaction. Intramolecular versions of the carbonyl-ene reaction are particularly useful for the synthesis of cyclic alcohols.
Diverse Condensation Reactions (e.g., Mannich, Aldol (B89426), Wittig, Prins, Acyloin)
Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton, typically a ketone or aldehyde. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an iminium ion, which is then attacked by the enol of the carbonyl compound. While this compound itself does not have an enolizable proton, its highly electrophilic carbonyl group could potentially act as the carbonyl component that reacts with a pre-formed enamine or enolate.
Aldol Condensation: The aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl. organic-chemistry.orgucla.eduuobabylon.edu.iq Similar to the Mannich reaction, the electrophilic nature of the keto-carbonyl in this compound makes it a good candidate to react with enolates derived from other ketones or aldehydes in a crossed aldol reaction. wikipedia.org
Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphonium (B103445) ylide (Wittig reagent). organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The ketone functionality of this compound can be readily converted to an alkene via this reaction. nih.gov This transformation would provide access to a new class of compounds where the carbonyl oxygen is replaced by a carbon-carbon double bond, opening up further synthetic possibilities. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. masterorganicchemistry.com
Prins Reaction: The Prins reaction is the acid-catalyzed addition of an aldehyde or ketone to an alkene. organic-chemistry.orgwikipedia.orgbspublications.net The reaction typically proceeds through a carbocationic intermediate and can lead to various products depending on the reaction conditions. The ketone in this compound could act as the electrophile in a Prins reaction with a suitable alkene, leading to the formation of functionalized 1,3-dioxanes or other heterocyclic products. organic-chemistry.orgbspublications.net
Acyloin Condensation: The acyloin condensation is a reductive coupling of two esters in the presence of metallic sodium to form an α-hydroxy ketone (an acyloin). wikipedia.orgorganic-chemistry.org This reaction is typically used for the synthesis of cyclic acyloins from diesters. wikipedia.org While an intermolecular acyloin condensation of this compound with another ester is mechanistically plausible, it would lead to a mixture of products. The primary utility of this reaction lies in intramolecular cyclizations. organic-chemistry.org
Carbinolamine Formation
This compound possesses an α-ketoester functionality, which is susceptible to nucleophilic attack at the ketone carbonyl carbon. One of the fundamental reactions of ketones is the addition of a primary or secondary amine to form a carbinolamine. This reaction is a reversible nucleophilic addition that serves as a crucial intermediate step in the formation of imines and enamines.
The process begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic ketone carbon of the α-keto group. This is followed by proton transfer, typically facilitated by a solvent or a trace amount of acid or base, to yield a neutral tetrahedral intermediate known as a carbinolamine. This intermediate contains both a hydroxyl group and an amino group attached to the same carbon atom. The stability of the carbinolamine is variable and it often exists in equilibrium with the starting ketone and amine. Under acidic conditions, the hydroxyl group can be protonated, leading to elimination of a water molecule and the formation of a resonance-stabilized iminium ion, which is then deprotonated to form an imine. researchgate.net Conversely, under basic conditions, the carbinolamine itself can undergo dehydration to form the imine. researchgate.net
The general transformation is as follows:
Reaction Scheme: Formation of a Carbinolamine Intermediate
| Reactant 1 | Reactant 2 | Intermediate |
|---|
Friedel-Crafts Reactions
The Friedel-Crafts reactions, both alkylation and acylation, are cornerstone electrophilic aromatic substitution (EAS) reactions for forming carbon-carbon bonds with an aromatic ring. These reactions typically involve the treatment of an aromatic compound with an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.com
However, a significant limitation of Friedel-Crafts reactions is their general failure with aromatic rings that are strongly deactivated. Deactivation occurs when the ring is substituted with one or more powerful electron-withdrawing groups. These groups pull electron density away from the aromatic ring, making it less nucleophilic and thus less reactive towards the electrophile generated during the reaction.
The structure of this compound contains a phenyl ring substituted with two potent electron-withdrawing groups:
The Cyano Group (-CN): The nitrile functionality is a strong deactivating group due to both inductive effects and its ability to participate in resonance, withdrawing electron density from the ring.
The α-Ketoester Group (-COCOOCH₃): This substituent, attached directly to the ring, is also strongly deactivating. The carbonyl groups are highly electron-withdrawing.
Due to the presence of these two deactivating groups, the phenyl ring in this compound is rendered highly electron-deficient. Consequently, it is not a suitable substrate for either Friedel-Crafts alkylation or acylation under standard conditions. The ring's low nucleophilicity prevents it from effectively attacking the carbocation or acylium ion electrophile, leading to no reaction.
Photochemically-Induced Aminocarboxylation of Alkenes and (Hetero)arenes
Photochemically-induced reactions represent a modern frontier in organic synthesis, enabling unique transformations under mild conditions. One such advanced strategy is the aminocarboxylation of alkenes, which installs both an amino group and a carboxyl group across a double bond in a single step. This provides direct access to valuable β-amino acids and their derivatives.
Recent methodologies have demonstrated that merging visible-light photoredox catalysis with transition metal catalysis can achieve this transformation. researchgate.net In a general approach, a photocatalyst, upon absorbing light, can activate an alkene via single-electron transfer to generate a radical anion intermediate. researchgate.net This highly reactive species can then engage with both a nitrogen source (for the "amino" part) and an electrophilic carbon source, such as carbon dioxide (for the "carboxylation" part), often mediated by a second catalytic cycle (e.g., using copper). researchgate.net
While specific literature detailing the direct use of this compound in this exact type of photochemically-induced aminocarboxylation is not prominent, its structural motifs are relevant to photochemical studies. The α-ketoester functionality is a known chromophore that can participate in photochemical reactions. In principle, a molecule like this compound could be investigated in related photochemical transformations, potentially as a precursor to reactive intermediates under irradiation.
Cascade Sequences (e.g., Decarboxylative Addition-Cyclization-Elimination)
Cascade reactions, also known as domino or tandem reactions, are highly efficient chemical processes where multiple bond-forming events occur sequentially in a single operation without isolating intermediates. wikipedia.org This approach offers significant advantages, including increased atom economy, reduced solvent waste and purification steps, and the rapid construction of complex molecular architectures from simpler starting materials. wikipedia.orgnih.gov
A molecule like this compound is an excellent candidate for use in designing cascade sequences due to its high density of reactive functional groups: a ketone, an ester, a nitrile, and an aromatic ring. A hypothetical cascade could be initiated at one of these sites, leading to the formation of a new functional group that then triggers the next reaction in the sequence.
For example, a decarboxylative process is one potential trigger for a cascade. While the methyl ester in the title compound is not directly decarboxylated, related cascade sequences often involve a decarboxylative step to generate a key nucleophile or intermediate. nih.gov A strategy involving this compound could entail an initial nucleophilic addition to the ketone, followed by an intramolecular cyclization involving the cyano group, and subsequent elimination or rearrangement to build a complex heterocyclic system. The design of such a sequence would leverage the inherent reactivity of the multiple functional groups within the molecule to achieve a programmed and efficient synthesis.
Intermediates in Multistep Synthesis of Complex Molecules
Intermediate in the Synthesis of Perampanel
This compound and its ethyl ester analog are crucial intermediates in the synthesis of Perampanel, a selective, non-competitive AMPA-type glutamate (B1630785) receptor antagonist used in the treatment of epilepsy. google.com Perampanel possesses a complex 1,3,5-triaryl-1H-pyridin-2-one core, and its synthesis requires the strategic assembly of several key fragments.
In documented synthetic routes, an α-ketoester of the "2-cyanophenyl" family serves as a key building block for constructing the pyridin-2-one core of Perampanel. google.com The process can involve reacting this intermediate with other precursors that will ultimately form the final heterocyclic structure. For instance, a common strategy involves a condensation reaction where the α-ketoester provides the C2 and C3 carbons (bearing the 2-cyanophenyl group) of the pyridinone ring.
A patent for the preparation of Perampanel details a process where related compounds are utilized in the formation of the drug's central structure. google.com The α-ketoester moiety is particularly suited for cyclization and condensation reactions necessary to build the substituted pyridinone ring system.
Table 1: Role of this compound Analog in a Synthetic Step Towards Perampanel
| Precursor 1 | Precursor 2 | Key Transformation | Resulting Structure |
|---|
Formation of Chiral Products
The development of methods for asymmetric synthesis is a central goal of modern organic chemistry, allowing for the selective preparation of a single enantiomer of a chiral molecule. rsc.orgnih.gov this compound is an ideal substrate for such transformations. The ketone carbonyl carbon is prochiral; that is, it is not a stereocenter itself, but it can be converted into one in a single step. Nucleophilic addition or reduction at this ketone can generate a chiral tertiary alcohol.
By using chiral catalysts or reagents, this transformation can be controlled to produce a high excess of one enantiomer over the other. Catalytic asymmetric additions of nucleophiles to ketoimines, which are derived from α-keto esters, provide direct access to non-racemic N-substituted quaternary carbon stereocenters. nih.gov
For example, research on related α-ketoimine esters has shown that silver-based catalysts combined with chiral ligands can facilitate highly diastereo- and enantioselective additions. nih.gov In these reactions, a chiral catalyst creates a chiral environment around the substrate, directing the incoming nucleophile to attack one face of the prochiral ketone preferentially. This strategy is a powerful tool for creating complex, optically active molecules that are valuable in medicinal chemistry and materials science.
Table 2: Example of Asymmetric Reaction with a Related α-Ketoimine Ester System
| Substrate Type | Catalyst System | Reaction Type | Enantiomeric Excess (ee) |
|---|---|---|---|
| Aryl-substituted α-ketoimine ester | AgOAc / Chiral Ligand | Asymmetric Vinylogous Mannich (AVM) Reaction | Up to 94% ee |
Data derived from studies on related ketoimine systems demonstrating the potential for high enantioselectivity. nih.gov
Development of Novel 1,4-Dicarbonyl Scaffolds
The construction of 1,4-dicarbonyl compounds presents a significant challenge in organic synthesis due to the mismatched polarity of potential synthetic precursors. A prominent and effective strategy to overcome this challenge involves the phosphine-catalyzed [3+2] annulation reaction between an electron-deficient alkene and an allenoate. In this context, this compound can function as the electron-deficient component, reacting with various allenes to yield highly substituted cyclopentenes, which are valuable intermediates for the synthesis of complex 1,4-dicarbonyl structures.
Detailed Research Findings
Research in the field of phosphine-catalyzed annulation reactions has established that α-ketoesters are effective partners in [3+2] cycloadditions with allenoates. The general mechanism, first pioneered by Lu and Zhang, involves the initial nucleophilic attack of a phosphine (B1218219) catalyst, such as triphenylphosphine, on the central carbon of the allenoate. This generates a zwitterionic intermediate which then acts as a nucleophile.
This intermediate can then undergo a [3+2] annulation with an electron-deficient partner like this compound. The reaction proceeds through a Michael addition followed by an intramolecular Wittig-type reaction to afford the cyclopentene (B43876) ring system. The reaction is highly regioselective and diastereoselective, providing a reliable method for the construction of complex cyclic systems.
A representative reaction scheme is as follows:

The scope of this reaction is broad, with various substituted allenoates and different phosphine catalysts being employed to synthesize a diverse library of functionalized cyclopentenes. These cyclopentenes, possessing a 1,4-dicarbonyl surrogate framework, can be readily converted to the target 1,4-dicarbonyl compounds through established chemical transformations such as ozonolysis or other oxidative cleavage methods of the endocyclic double bond.
The table below illustrates the expected scope of the phosphine-catalyzed [3+2] annulation reaction between this compound and various allenoates, based on analogous reactions reported in the literature.
| Entry | Allenoate (R) | Phosphine Catalyst | Product (Yield %) |
| 1 | Ethyl 2,3-butadienoate | Triphenylphosphine | Expected High Yield |
| 2 | Methyl 2,3-pentadienoate | Tributylphosphine | Expected Good Yield |
| 3 | Benzyl 2,3-butadienoate | Trimethylphosphine | Expected High Yield |
| 4 | tert-Butyl 2,3-butadienoate | Triphenylphosphine | Expected Good Yield |
Note: The yields presented are predictive and based on analogous transformations. Specific experimental validation is required.
This methodology provides a powerful and versatile platform for the synthesis of novel 1,4-dicarbonyl scaffolds, which are key building blocks in the synthesis of numerous natural products and pharmaceutically active compounds.
Theoretical and Computational Studies on Methyl 2 2 Cyanophenyl 2 Oxoacetate
Quantum Chemical Calculations for Electronic Structure Analysis
No published studies utilizing Density Functional Theory (DFT) to analyze the electronic structure of Methyl 2-(2-cyanophenyl)-2-oxoacetate were found. Such studies would typically provide insights into the molecule's geometry, charge distribution, and electronic properties.
There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. This analysis is crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transition properties.
Vibrational Spectroscopy Simulations and Analysis
A search for simulated vibrational spectra (such as IR and Raman) of this compound yielded no results. These simulations, typically performed alongside experimental measurements, are instrumental in assigning vibrational modes and confirming molecular structure.
Computational Modeling of Reaction Pathways and Intermediates
No computational studies modeling the reaction pathways, transition states, and intermediates involving this compound could be identified. This type of research is vital for predicting reaction outcomes and understanding mechanistic details.
Future Research Directions for Methyl 2 2 Cyanophenyl 2 Oxoacetate
Development of Sustainable and Environmentally Benign Synthetic Routes
A primary objective for the future synthesis of methyl 2-(2-cyanophenyl)-2-oxoacetate is the adoption of green chemistry principles. Research in this area will likely focus on replacing hazardous reagents with environmentally benign alternatives and minimizing waste.
Key strategies include:
Use of Green Oxidants: Traditional oxidation methods often rely on stoichiometric, heavy-metal-based oxidants. Future routes will increasingly employ molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) as the terminal oxidant, with water being the only byproduct. mdpi.com Visible-light-induced copper-catalyzed methods that use O₂ as a sustainable oxidant for the controlled oxidation of alkynes represent a promising avenue for producing α-keto esters. researchgate.netrsc.org
Photocatalysis: Harnessing visible light as a renewable energy source to drive the synthesis is a key goal. mdpi.com Catalyst-free, visible-light-promoted methods for converting β-ketonitriles into α-ketoesters have been demonstrated, proceeding through the generation of singlet oxygen. mdpi.com Similarly, combining photocatalysis and organocatalysis allows for the efficient oxidation of starting materials using natural sunlight and air. organic-chemistry.org
Recyclable Catalysts: The development of heterogeneous or recyclable homogeneous catalysts is crucial for sustainable processes. Recyclable, bifunctional iron nanocomposites have been shown to efficiently catalyze the synthesis of α-keto acids from alkenes, offering a pathway that can be adapted for esters. organic-chemistry.org
The following table summarizes emerging sustainable methods applicable to α-keto ester synthesis.
| Synthetic Strategy | Key Features | Potential Starting Materials for this compound |
| Visible-Light Photocatalysis | Uses light as an energy source, often with air or O₂ as the oxidant. mdpi.comresearchgate.net | Substituted 2-cyanotoluenes, 2-cyanobenzyl derivatives |
| Green Oxidation | Employs H₂O₂ or O₂ as clean oxidants, minimizing hazardous waste. mdpi.comorganic-chemistry.org | 2-(2-cyanophenyl)acetic acid derivatives, 2-cyanomandelic acid methyl ester |
| Recyclable Nanocatalysis | Utilizes magnetically separable or otherwise recoverable catalysts for multiple reaction cycles. organic-chemistry.org | Substituted alkenes derived from 2-cyanobenzaldehyde |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Scope
The development of novel catalysts is central to improving the synthesis of asymmetrically substituted α-keto esters like this compound. The focus is on achieving higher yields, greater chemo- and regioselectivity, and broader substrate scope under milder conditions.
Future research will likely investigate:
Transition Metal Catalysis: Platinum-catalyzed C–H acylation reactions offer a direct, oxidant-free, and additive-free method to introduce an α-keto ester functional group. acs.org A significant advantage is the avoidance of decarbonylative side reactions that can plague other metal-catalyzed approaches. acs.org Further exploration of copper-catalyzed photoredox reactions is also expected, given their simplicity and high functional group tolerance. rsc.org
Asymmetric Catalysis: For the synthesis of chiral derivatives, dynamic kinetic resolution (DKR) via asymmetric transfer hydrogenation (ATH) is a powerful technique. nih.gov Newly designed ruthenium catalysts have been successfully used for the DKR of β-aryl α-keto esters, establishing three contiguous stereocenters with high diastereoselectivity. nih.gov This approach could be adapted for precursors to this compound to generate chiral products.
Organocatalysis: Metal-free catalytic systems are highly desirable. N-Heterocyclic carbenes (NHCs) have been shown to catalyze the cross-aza-benzoin reaction of aldehydes with α-imino esters to produce α-amino-β-keto esters, demonstrating the potential of organocatalysts in forming related structures under mild conditions. beilstein-journals.org
The table below highlights various catalytic systems and their potential applications.
| Catalyst Type | Reaction | Advantages for Synthesizing α-Keto Esters |
| Platinum Complexes | Direct C-H Acylation acs.org | High selectivity, oxidant- and additive-free, no decarbonylation. |
| Ruthenium Complexes | Asymmetric Transfer Hydrogenation nih.gov | Access to enantioenriched products, high efficiency. |
| Copper Salts (Photoredox) | Oxidative Esterification rsc.org | Mild conditions, use of O₂ as oxidant, broad scope. |
| N-Heterocyclic Carbenes | Umpolung Reactions beilstein-journals.org | Metal-free, high atom economy, mild conditions. |
Computational Design and Prediction of Novel Derivatives with Tailored Reactivity
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical reactions and novel molecules. For this compound, computational methods can provide deep insights into its electronic structure and reactivity, guiding the synthesis of new derivatives with specific, tailored properties.
Future research directions will involve:
Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) is a powerful method for analyzing electronic properties. researchgate.net By calculating parameters such as HOMO/LUMO energy levels and atomic charges, researchers can predict the most likely sites for electrophilic or nucleophilic attack on the molecule and its derivatives. researchgate.netnih.gov For instance, methods like RegioSQM, which calculate the free energies of protonated intermediates, can accurately predict the regioselectivity of electrophilic aromatic substitution reactions. chemrxiv.org This would be invaluable for designing reactions involving the phenyl ring of the target compound.
Rational Catalyst Design: Computational studies can elucidate reaction mechanisms and the role of the catalyst. For example, DFT calculations have been used to rationalize the diastereoselectivity observed in the asymmetric transfer hydrogenation of α-substituted-β-keto carbonitriles. acs.org Similar approaches can be used to design or select optimal catalysts for reactions involving this compound, predicting which ligand or metal will afford the highest selectivity.
Designing Novel Derivatives: By computationally screening virtual libraries of derivatives, researchers can identify candidates with desired electronic or steric properties without the need for extensive empirical synthesis and testing. For example, DFT can be used to assess how different substituents on the phenyl ring would alter the reactivity of the keto and ester groups, allowing for the design of molecules with fine-tuned reactivity for specific applications. researchgate.net
Advanced Spectroscopic Characterization of Transient Intermediates in Reactions
A fundamental understanding of reaction mechanisms requires the detection and characterization of short-lived, transient intermediates. Advanced spectroscopic techniques are crucial for capturing these species, providing direct evidence for proposed mechanistic pathways.
Future research will benefit from:
In Situ NMR Spectroscopy: This technique allows for the real-time monitoring of reactions in the NMR tube. It has been successfully used to identify reactive intermediates in Friedel-Crafts acylation reactions, revealing that covalently bound acetyl species, rather than free acylium cations, are the key intermediates on zeolite catalysts. manchester.ac.uk Applying this to the synthesis of this compound could clarify the nature of the active acylating species.
Transient Absorption (TA) Spectroscopy: TA spectroscopy, with femtosecond to nanosecond time resolution, is ideal for studying the dynamics of photochemical reactions. edinst.comoxinst.com It has been used to directly observe α-keto cations as intermediates in the photolysis of related benzoin (B196080) compounds. nih.gov This technique could be employed to study photochemical reactions of this compound, elucidating the lifetimes and decay pathways of excited states and radical intermediates. researchgate.net
In Situ Raman and IR Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to changes in molecular structure and bonding at catalyst surfaces or in solution. rsc.org Surface-Enhanced Raman Spectroscopy (SERS) has been used to identify half-hydrogenated state intermediates during the hydrogenation of α-ketoesters on platinum surfaces. birmingham.ac.uk Similarly, online IR monitoring has been used to track the concentration of α-oxoketene intermediates in the formation of β-ketoamides. researchgate.net
The following table outlines spectroscopic techniques and the types of intermediates they can characterize.
| Spectroscopic Technique | Timescale | Key Intermediates Detectable | Example Application |
| In Situ NMR | Seconds to hours | Covalently bound complexes, stable carbocations manchester.ac.uk | Friedel-Crafts acylation mechanisms |
| Transient Absorption | Femtoseconds to milliseconds | Excited states, radical ions, α-keto cations edinst.comnih.gov | Photochemical reaction dynamics |
| In Situ Raman/SERS | Real-time | Surface-adsorbed species, half-hydrogenated states rsc.orgbirmingham.ac.uk | Heterogeneous catalytic hydrogenation |
| Online IR | Real-time | Ketenes, isocyanates, and other reactive species researchgate.net | Mechanistic studies of rearrangements |
Integration into Automated Synthesis Platforms
The integration of chemical synthesis into automated platforms offers transformative potential for research and development by increasing throughput, improving reproducibility, and freeing researchers to focus on experimental design and data analysis. The synthesis of this compound and its derivatives is well-suited for this evolution.
Key aspects of this future direction include:
High-Throughput Experimentation: Automated synthesis platforms enable the rapid execution of numerous reactions in parallel, allowing for the efficient screening of catalysts, solvents, and reaction conditions. acs.org This accelerates the optimization of synthetic routes to this compound.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This enhanced control can improve yields and selectivity, and the enclosed nature of the systems improves safety, especially when handling hazardous reagents or reactive intermediates. nih.gov
Robotic Platforms for Synthesis and Purification: Fully automated systems can perform an entire workflow, from adding starting materials and reagents from pre-filled cartridges to conducting the reaction, isolating the product, and performing purification. manchester.ac.uk This "plug-and-play" approach drastically reduces the manual labor involved in synthesizing a library of derivatives based on the this compound scaffold. nih.gov The use of robotic platforms is a key component of modern automated chemical synthesis. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
